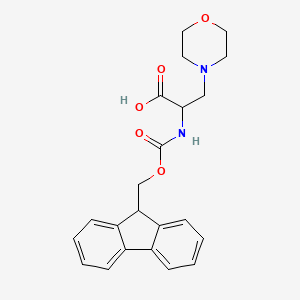

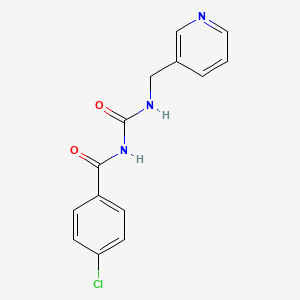

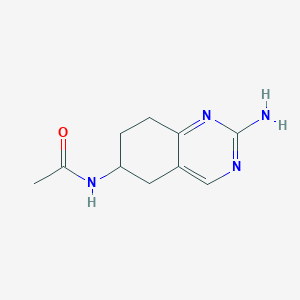

![molecular formula C7H12N2OS B2745464 [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol CAS No. 191411-45-7](/img/structure/B2745464.png)

[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol

Overview

Description

“[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol” is a chemical compound with the CAS Number: 191411-45-7 . It has a molecular weight of 172.25 and its IUPAC name is [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol . The compound is in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N2OS/c1-3-11-7-8-4-6(5-10)9(7)2/h4,10H,3,5H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol” is a solid compound . Its molecular weight is 172.25 .Scientific Research Applications

Catalysis

- Encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, used as a catalyst for the oxidation of primary alcohols and hydrocarbons, highlights the role of catalyst encapsulation in enhancing catalytic behavior due to significant operational stability and recycling ability (Ghorbanloo & Maleki Alamooti, 2017).

Synthetic Chemistry

- The synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives demonstrates their utility as intermediates for converting into carbonyl compounds, showcasing the compound's role as a masked form of the carbonyl group (Ohta et al., 1987).

Polymer Science

- Imidazolium-based ionic liquid monomers were polymerized to produce hydrophilic polymers and double hydrophilic block copolymers (DHBCs), underlining the use of these derivatives in creating novel materials with specific ionic and responsive properties (Vijayakrishna et al., 2008).

Metal-Organic Frameworks (MOFs)

- Synthesis and properties of copper(II) complexes with imidazole derivatives have been explored, indicating the potential of these complexes in constructing MOFs with specific structural and electronic characteristics (Banerjee et al., 2013).

Safety And Hazards

properties

IUPAC Name |

(2-ethylsulfanyl-3-methylimidazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS/c1-3-11-7-8-4-6(5-10)9(7)2/h4,10H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYMPZGALQAUAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

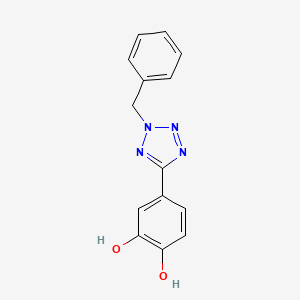

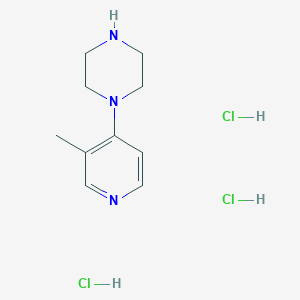

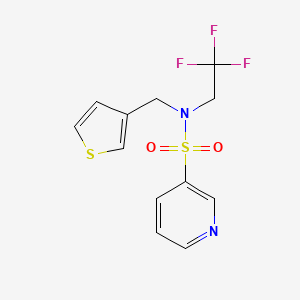

![N-(3-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2745385.png)

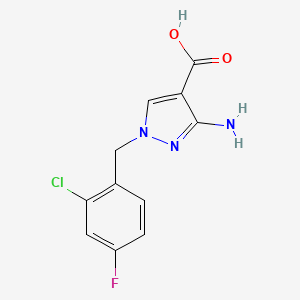

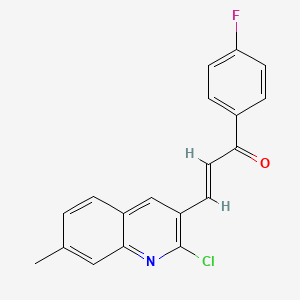

![7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl](/img/structure/B2745386.png)

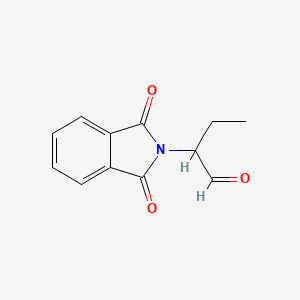

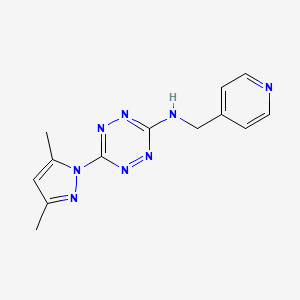

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2745391.png)